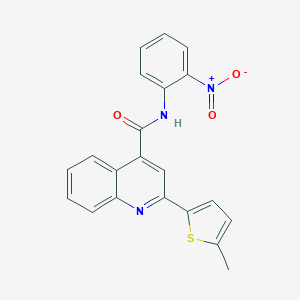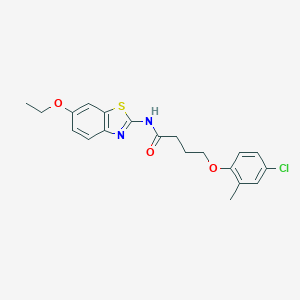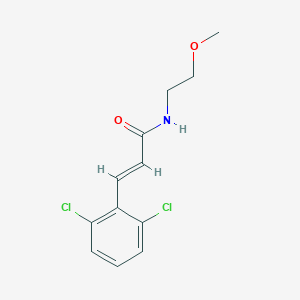![molecular formula C20H25N3O4 B329377 1-[(3,5-Dimethoxyphenyl)methyl]-4-[(3-nitrophenyl)methyl]piperazine](/img/structure/B329377.png)
1-[(3,5-Dimethoxyphenyl)methyl]-4-[(3-nitrophenyl)methyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3,5-Dimethoxyphenyl)methyl]-4-[(3-nitrophenyl)methyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3,5-Dimethoxyphenyl)methyl]-4-[(3-nitrophenyl)methyl]piperazine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,5-dimethoxybenzyl chloride and 3-nitrobenzyl chloride.
Nucleophilic Substitution: These benzyl chlorides undergo nucleophilic substitution reactions with piperazine in the presence of a base such as potassium carbonate or sodium hydroxide.
Reaction Conditions: The reaction is usually carried out in an organic solvent like acetonitrile or dimethylformamide (DMF) at elevated temperatures (80-100°C) for several hours.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
1-[(3,5-Dimethoxyphenyl)methyl]-4-[(3-nitrophenyl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyl positions can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst or sodium borohydride (NaBH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution or strong nucleophiles like sodium hydride (NaH) for nucleophilic substitution.
Major Products
Oxidation: Formation of 3,5-dimethoxybenzaldehyde or 3,5-dimethoxybenzoic acid.
Reduction: Formation of 3-amino-benzyl-4-(3-nitro-benzyl)-piperazine.
Substitution: Formation of various substituted benzyl derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a drug candidate due to its structural similarity to other biologically active piperazine derivatives.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(3,5-Dimethoxyphenyl)methyl]-4-[(3-nitrophenyl)methyl]piperazine is not well-documented. based on its structure, it may interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The methoxy and nitro groups may play a role in modulating its biological activity by affecting its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dimethoxy-benzyl)-4-(3-nitro-benzyl)-piperazine: Similar structure with a different substitution pattern on the benzyl ring.
1-(3,5-Dimethoxy-benzyl)-4-(4-nitro-benzyl)-piperazine: Similar structure with a different position of the nitro group.
1-(3,5-Dimethoxy-benzyl)-4-(3-amino-benzyl)-piperazine: Similar structure with a reduced nitro group.
Uniqueness
1-[(3,5-Dimethoxyphenyl)methyl]-4-[(3-nitrophenyl)methyl]piperazine is unique due to the specific combination of methoxy and nitro groups on the benzyl rings, which may confer distinct chemical and biological properties compared to other piperazine derivatives.
Properties
Molecular Formula |
C20H25N3O4 |
|---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
1-[(3,5-dimethoxyphenyl)methyl]-4-[(3-nitrophenyl)methyl]piperazine |
InChI |
InChI=1S/C20H25N3O4/c1-26-19-11-17(12-20(13-19)27-2)15-22-8-6-21(7-9-22)14-16-4-3-5-18(10-16)23(24)25/h3-5,10-13H,6-9,14-15H2,1-2H3 |
InChI Key |
OUNPRFGKKREEDF-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1)CN2CCN(CC2)CC3=CC(=CC=C3)[N+](=O)[O-])OC |
Canonical SMILES |
COC1=CC(=CC(=C1)CN2CCN(CC2)CC3=CC(=CC=C3)[N+](=O)[O-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E,2'E)-N,N'-propane-1,2-diylbis[3-(1,3-benzodioxol-5-yl)prop-2-enamide]](/img/structure/B329295.png)
![Diisopropyl 5-({[2-(2,4-dimethylphenyl)-4-quinolinyl]carbonyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B329296.png)
![5-[(3,4-dimethylphenoxy)methyl]-N-(4-fluorophenyl)furan-2-carboxamide](/img/structure/B329298.png)

![Methyl 2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B329303.png)
![N-(3-acetylphenyl)-5-[(3-chlorophenoxy)methyl]-2-furamide](/img/structure/B329304.png)

![Methyl 2-(acetylamino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B329307.png)
![2-{3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl}-4,6-dinitro-1H-indole](/img/structure/B329308.png)
![Ethyl 2-[(5-chloro-2-nitrobenzoyl)amino]-1-benzothiophene-3-carboxylate](/img/structure/B329309.png)
![2-(3-methoxyphenyl)-N-[2-({[2-(3-methoxyphenyl)-4-quinolinyl]carbonyl}amino)-1-methylethyl]-4-quinolinecarboxamide](/img/structure/B329310.png)

![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-3,4,5-triethoxybenzamide](/img/structure/B329315.png)

